Superior 5-HT1B Receptor Affinity vs. 2-Isopropoxy Analog
1-(2-Isopropylphenyl)piperazine demonstrates higher binding affinity for the 5-hydroxytryptamine 1B (5-HT1B) receptor compared to its closely related analog, 1-(2-isopropoxyphenyl)piperazine. This difference in Ki value, obtained from the same standardized radioreceptor binding assay, quantifies the impact of the alkyl versus alkoxy substituent on target engagement [1][2].
| Evidence Dimension | Binding affinity (Ki) for 5-HT1B receptor |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | 1-(2-Isopropoxyphenyl)piperazine: Ki = 6.90 nM |
| Quantified Difference | Approximately 1.7-fold higher affinity (lower Ki) |
| Conditions | Radioreceptor binding assay using [³H]5-HT radioligand in rat cortical membranes. Data curated by ChEMBL. |
Why This Matters
This ~1.7-fold difference in affinity at a key serotonergic target can directly influence experimental outcomes, dose-response relationships, and interpretations of structure-activity relationship (SAR) studies, making the procurement of the correct isomer critical.
- [1] BindingDB. BDBM50017450: 1-(2-Isopropyl-phenyl)-piperazine; 5-HT1B Ki = 4 nM. View Source
- [2] BindingDB. BDBM50017448: 1-(2-Isopropoxy-phenyl)-piperazine; 5-HT1B Ki = 6.90 nM. View Source
